molecular formula C22H29N5O3S B2523308 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-83-7

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2523308
CAS No.: 940999-83-7
M. Wt: 443.57
InChI Key: PWXKSQIQNWIWJC-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 4-position with a nitrile group, at the 5-position with a 4-ethylpiperazinyl moiety, and at the 2-position with a 4-(azepane-1-sulfonyl)phenyl group. The nitrile group may influence metabolic stability and binding affinity. Its structural complexity suggests applications in oncology or kinase inhibition, though specific targets remain underexplored .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-2-25-13-15-26(16-14-25)22-20(17-23)24-21(30-22)18-7-9-19(10-8-18)31(28,29)27-11-5-3-4-6-12-27/h7-10H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKSQIQNWIWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azepane sulfonyl and ethylpiperazine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-[4-(azepane-1-sulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile includes various functional groups that contribute to its biological activity:

  • Oxazole Ring : Known for its presence in various biologically active compounds.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Piperazine Moiety : Commonly found in psychoactive drugs and known for its ability to interact with neurotransmitter receptors.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings exhibit anticancer properties. For instance, derivatives of oxazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways. The incorporation of the azepane and piperazine groups may enhance these effects by improving solubility and bioavailability.

Analgesic Properties

The analgesic potential of similar compounds has been documented extensively. For example, studies on oxazolones have demonstrated their efficacy in reducing pain through mechanisms such as COX inhibition. The specific structure of this compound could lead to enhanced analgesic effects compared to existing analgesics.

Antimicrobial Activity

Compounds with sulfonamide groups are well-known for their antimicrobial properties. The presence of this group in the compound may provide a spectrum of antibacterial activity against various pathogens. Research has shown that similar sulfonamide-containing compounds can effectively combat bacterial infections, which could be an avenue for further exploration with this compound.

Case Study 1: Synthesis and Characterization

A recent study synthesized a series of oxazole derivatives, including those with sulfonamide functionalities, and evaluated their biological activities. The synthesis involved multi-step reactions leading to compounds that were characterized using techniques such as NMR and mass spectrometry. The results showed promising anticancer and analgesic activities, suggesting that structural modifications could lead to even more potent derivatives.

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on similar compounds indicated that they could effectively bind to key biological targets involved in pain pathways and cancer progression. This computational approach allows researchers to predict the binding affinities and optimize the chemical structure for enhanced activity.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMechanism of ActionReferences
AnticancerOxazole derivativesInduction of apoptosis
AnalgesicSulfonamide-containing oxazolesCOX inhibition
AntimicrobialCompounds with sulfonamide groupsInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The azepane sulfonyl group and the ethylpiperazine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Sulfonylphenyl Groups

  • 4-Benzyl-1,3-oxazole derivatives (Evidences 3, 4): Compounds like those bearing 4-[(4-bromophenyl)sulfonyl]phenyl or 4-(4-chlorophenylsulfonyl)phenyl fragments share the oxazole core and sulfonylphenyl group. Cytotoxicity assays (e.g., HCT-116 cells) indicate that bromophenyl derivatives exhibit IC₅₀ values ~10–15 μM, whereas chlorophenyl analogs show slightly higher potency (IC₅₀ ~8–12 μM). The azepane sulfonyl group in the target compound may enhance membrane permeability due to its larger hydrophobic surface .

Piperazine/Azepane-Substituted Kinase Inhibitors

  • YPC-series pan-Pim kinase inhibitors () :
    YPC-21817 (4-ethylpiperazinyl) and YPC-21440 (4-methylpiperazinyl) feature imidazopyridazine cores but share the 4-ethylpiperazine substituent. The target compound’s oxazole nitrile group may reduce kinase selectivity compared to YPC-21817’s thiazolidinedione moiety, which shows IC₅₀ < 50 nM against Pim-1. However, the azepane sulfonyl group in the target compound could improve pharmacokinetics by resisting CYP3A4-mediated metabolism .
  • N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine () :
    This oxazole-based kinase inhibitor (DrugBank DB07334) shares the sulfonylphenyl group but lacks piperazine/azepane motifs. Its ethylsulfonyl and pyridinyl groups confer potent MET kinase inhibition (IC₅₀ = 4 nM), suggesting that the target compound’s azepane sulfonyl and 4-ethylpiperazine may redirect specificity toward other tyrosine kinases .

Sulfonyl-Containing Heterocycles with Piperazine Moieties

  • CP-506 analogs (): CP-506 (bis-sulfonamide) and its metabolites (e.g., CP-506H-(OH)₂) incorporate 4-ethylpiperazine but use nitroaniline or hydroxyamino cores instead of oxazole. These compounds exhibit rapid metabolic clearance (t₁/₂ < 2 h in HCT-116 cells), whereas the target compound’s oxazole nitrile may enhance stability by reducing oxidative metabolism .
  • N-Ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide () :
    This oxadiazole derivative replaces oxazole with oxadiazole and uses methylsulfonyl instead of azepane sulfonyl. Its logP (2.8) is lower than the target compound’s predicted logP (~3.5), suggesting the azepane group increases lipophilicity, which may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Class Core Structure Key Substituents Pharmacological Data Key Reference
Target Compound 1,3-Oxazole Azepane sulfonyl, 4-ethylpiperazine N/A (Theoretical logP: 3.5)
YPC-21817 Imidazopyridazine 4-ethylpiperazine, thiazolidinedione Pim-1 IC₅₀ < 50 nM
4-Bromophenyl Oxazole 1,3-Oxazole 4-bromophenyl sulfonyl HCT-116 IC₅₀ ~10–15 μM
CP-506H-(OH)₂ Nitroaniline Bis-hydroxyethyl, 4-ethylpiperazine t₁/₂ < 2 h in cell culture
DB07334 1,3-Oxazole Ethylsulfonyl, pyridinyl MET kinase IC₅₀ = 4 nM

Key Findings and Implications

  • Metabolic Stability : The oxazole nitrile may reduce CYP-mediated metabolism relative to CP-506’s nitroaniline core, suggesting longer half-life .
  • Kinase Selectivity: While YPC-21817 and DB07334 exhibit nanomolar kinase inhibition, the target compound’s unique substituents may shift its activity toward unexplored targets, such as PI3K or AKT pathways .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile represents a novel heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an oxazole ring, a carbonitrile group, and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound's structure can be broken down into several key components:

Component Description
Oxazole Ring A five-membered heterocyclic ring contributing to reactivity.
Carbonitrile Group A cyano functional group that enhances biological interactions.
Azepane Sulfonyl Group A cyclic amine that may influence receptor binding and activity.
Ethylpiperazine Moiety Enhances solubility and bioavailability.

Synthesis Pathways

The synthesis of the compound involves multi-step processes, typically starting with the condensation of sulfonamides with 1,3-oxazolines followed by nitrilation to introduce the carbonitrile group. Key steps include:

  • Formation of the Oxazole Ring : Utilizing appropriate precursors to create the oxazole framework.
  • Nitrilation : Introducing the carbonitrile group through nitration reactions.
  • Functionalization : Modifying the azepane and piperazine groups to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, indicating that compounds similar to this compound exhibit potent activity against various pathogens:

  • In Vitro Studies : Compounds within the oxazole class have shown significant antibacterial and antifungal activities, often at concentrations below 25 µM, which is considered indicative of strong efficacy .

Antiprotozoal Activity

A related study evaluated various oxazole derivatives against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis. The results indicated that certain oxazole derivatives exhibited IC50 values below 10 µM, suggesting substantial antiprotozoal activity . The mechanism of action is believed to involve disruption of protozoan cellular function.

The biological mechanisms underlying the activity of this compound may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical in pathogen metabolism.
  • Receptor Binding : The structural features allow for effective binding to biological receptors, potentially modulating signaling pathways.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that a series of oxazole derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics .
  • Case Study on Antiprotozoal Activity :
    • Research indicated that specific oxazole derivatives had superior antigiardial effects compared to metronidazole, a commonly used antiprotozoal drug .

Q & A

Q. Table 1: Comparative Cytotoxicity of Analogous Oxazole Derivatives

CompoundCell Line (IC50, μM)Key Structural FeatureReference
4-Benzyl-1,3-oxazoleMCF-7: 12.3 ± 1.24-(4-Bromophenyl)sulfonyl
4-Chlorophenylsulfonyl oxazoleHeLa: 8.7 ± 0.94-Chlorophenyl moiety
Target compoundA549: Pending dataAzepane-sulfonyl/ethylpiperazine

Q. Table 2: HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (250 mm)Methanol:Buffer (65:35)1.0 mL/minUV 254 nm8.2 min

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings using multiple assays (e.g., cytotoxicity + target engagement studies).
  • Green Chemistry : Explore deep eutectic solvents or microwave-assisted synthesis to improve yield and reduce waste .
  • Data Reproducibility : Document exact reaction conditions (e.g., solvent purity, humidity) and share raw spectra/chromatograms in supplementary materials.

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